Cas no 58812-72-9 (2-Cyclopenten-1-one, 4,4-dimethyl-3-(4-methylphenyl)-)

2-Cyclopenten-1-one, 4,4-dimethyl-3-(4-methylphenyl)- structure
58812-72-9 structure
Product name:2-Cyclopenten-1-one, 4,4-dimethyl-3-(4-methylphenyl)-
CAS No:58812-72-9
MF:C14H16O
MW:200.27624
CID:340809
PubChem ID:11106371

2-Cyclopenten-1-one, 4,4-dimethyl-3-(4-methylphenyl)- Chemical and Physical Properties

Names and Identifiers

    • 2-Cyclopenten-1-one, 4,4-dimethyl-3-(4-methylphenyl)-
    • 4,4-dimethyl-3-(4-methylphenyl)cyclopent-2-en-1-one
    • 4,4-dimethyl-3-(p-tolyl)-cyclopent-2-en-1-one
    • DTXSID00455394
    • 4,4-Dimethyl-3-p-tolyl-cyclopent-2-enone
    • 4,4-dimethyl-3-(4-methylphenyl)-2-cyclopenten-1-one
    • 58812-72-9
    • Inchi: InChI=1S/C14H16O/c1-10-4-6-11(7-5-10)13-8-12(15)9-14(13,2)3/h4-8H,9H2,1-3H3
    • InChI Key: ABUVFPGLUDMUGS-UHFFFAOYSA-N
    • SMILES: CC1(C)CC(=O)C=C1C1C=CC(C)=CC=1

Computed Properties

  • Exact Mass: 200.12018
  • Monoisotopic Mass: 200.120115130g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 1
  • Complexity: 291
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 17.1Ų
  • XLogP3: 3

Experimental Properties

  • PSA: 17.07

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